molecular formula C18H21N3NaO3S+ B13846317 sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Cat. No.: B13846317
M. Wt: 382.4 g/mol
InChI Key: NBTJODGYIZLGAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rabeprazole Sodium is synthesized through a multi-step process. The key steps involve the formation of the benzimidazole ring and the subsequent attachment of the pyridine and sulfinyl groups. One common synthetic route involves the oxidation of 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio]-1H-benzimidazole using an oxidizing agent like hydrogen peroxide or a peracid .

Industrial Production Methods

Industrial production of Rabeprazole Sodium often employs microbial synthesis. For instance, the mold Cunninghamella echinulata has been used to oxidize the sulfide precursor to the sulfoxide form, achieving high yields and enantioselectivity . This method is advantageous due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Rabeprazole Sodium undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the sulfide group to a sulfoxide.

    Reduction: Potential reduction of the sulfoxide back to the sulfide under specific conditions.

    Substitution: Possible substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Rabeprazole Sodium (sulfoxide form).

    Reduction: The corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rabeprazole Sodium has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes involving acid secretion.

    Medicine: Extensively researched for its therapeutic effects in treating acid-related disorders.

    Industry: Used in the formulation of pharmaceutical products

Properties

Molecular Formula

C18H21N3NaO3S+

Molecular Weight

382.4 g/mol

IUPAC Name

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C18H21N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21);/q;+1

InChI Key

NBTJODGYIZLGAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC.[Na+]

Origin of Product

United States

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